6H-Dibenzo[b,h]carbazole
Overview
Description
6H-Dibenzo[b,h]carbazole is an aromatic heterocyclic compound with the molecular formula C20H13N It consists of a carbazole core with two benzene rings fused on either side
Scientific Research Applications
6H-Dibenzo[b,h]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of interest in studies related to DNA intercalation and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Dibenzo[b,h]carbazole typically involves a multi-step process. One practical method includes the Pd-catalyzed intramolecular amination of 3-amino-3’-bromo-2,2’-binaphthyl . This reaction is carried out under specific conditions to ensure the formation of the desired carbazole scaffold.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of palladium catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6H-Dibenzo[b,h]carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrocarbon derivatives.
Mechanism of Action
The mechanism of action of 6H-Dibenzo[b,h]carbazole involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of the genetic material and leading to potential anticancer effects . Additionally, it can inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Carbazole: An aromatic heterocyclic compound with a similar structure but lacking the additional benzene rings.
7H-Dibenzo[c,g]carbazole: Another derivative with a different arrangement of the benzene rings.
Uniqueness: 6H-Dibenzo[b,h]carbazole is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Properties
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYJRLCUBVCRPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178895 | |
Record name | 6H-Dibenzo(b,h)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242-50-2 | |
Record name | 6H-Dibenzo(b,h)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000242502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Dibenzo(b,h)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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